Lipophilicity (LogP) Differentiation vs. 4-Trifluoromethyl Isomer
The [3-(trifluoromethyl)phenyl]methanesulfonyl chloride exhibits a calculated LogP of 2.56 [1], which is substantially lower than the LogP of 3.85 reported for the 4-trifluoromethylbenzylsulfonyl chloride isomer (CAS 163295-75-8) . This 1.29 log unit difference translates to an approximately 19-fold lower octanol-water partition coefficient for the meta-isomer, indicating markedly lower lipophilicity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.56 (calculated) |
| Comparator Or Baseline | 4-Trifluoromethylbenzylsulfonyl chloride (CAS 163295-75-8): LogP = 3.85 (calculated) |
| Quantified Difference | Δ LogP = -1.29 (approx. 19-fold lower partition coefficient) |
| Conditions | Computational prediction (Chembase, ChemSrc) |
Why This Matters
Lower lipophilicity in the meta-isomer can significantly improve aqueous solubility and reduce non-specific binding in biological assays, a critical factor for selecting the optimal sulfonyl chloride building block in early-stage drug discovery [2].
- [1] Chembase. [3-(trifluoromethyl)phenyl]methanesulfonyl chloride (ID: 97983). Theoretical Properties: Log P = 2.5595336. View Source
- [2] Ibrahim, N. S., et al. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives. Springer. View Source
